molecular formula C11H16ClNO3S B2721503 4-chloro-N,N-dimethyl-3-propoxybenzenesulfonamide CAS No. 914245-62-8

4-chloro-N,N-dimethyl-3-propoxybenzenesulfonamide

Cat. No.: B2721503
CAS No.: 914245-62-8
M. Wt: 277.76
InChI Key: GOYFBVAAQCMWOC-UHFFFAOYSA-N
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Description

4-chloro-N,N-dimethyl-3-propoxybenzenesulfonamide is an organic compound with a complex structure that includes a chloro group, dimethylamino group, and a propoxy group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-dimethyl-3-propoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propyl alcohol under acidic conditions to introduce the propoxy group.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-dimethyl-3-propoxybenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, potentially altering the functional groups.

    Hydrolysis: Breakdown products of the sulfonamide group.

Scientific Research Applications

4-chloro-N,N-dimethyl-3-propoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-dimethyl-3-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The chloro and dimethylamino groups can participate in binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The propoxy group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N,N-dimethylbenzenesulfonamide: Lacks the propoxy group, which may affect its solubility and reactivity.

    N,N-dimethyl-3-propoxybenzenesulfonamide: Lacks the chloro group, potentially altering its biological activity.

    4-chloro-N,N-diethyl-3-propoxybenzenesulfonamide: Similar structure but with diethyl groups instead of dimethyl, which may influence its chemical properties.

Uniqueness

4-chloro-N,N-dimethyl-3-propoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, dimethylamino, and propoxy groups allows for diverse interactions and applications in various fields.

Properties

IUPAC Name

4-chloro-N,N-dimethyl-3-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S/c1-4-7-16-11-8-9(5-6-10(11)12)17(14,15)13(2)3/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYFBVAAQCMWOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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